

# An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | (3-Bromo-5-fluorophenyl)methanamine |
| Cat. No.:      | B1286576                            |

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Applications of **(3-Bromo-5-fluorophenyl)methanamine**

## Introduction

**(3-Bromo-5-fluorophenyl)methanamine**, also known as 3-Bromo-5-fluorobenzylamine, is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of these halogens can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications.

## Core Chemical and Physical Properties

The fundamental properties of **(3-Bromo-5-fluorophenyl)methanamine** and its common hydrochloride salt are summarized below. These tables provide essential data for laboratory use, reaction planning, and safety assessments.

## Table 1: Compound Identification

|                   |                                            |                                                |
|-------------------|--------------------------------------------|------------------------------------------------|
| <b>Identifier</b> | <b>(3-Bromo-5-fluorophenyl)methanamine</b> | <b>(3-Bromo-5-fluorophenyl)methanamine HCl</b> |
| IUPAC Name        | (3-Bromo-5-fluorophenyl)methanamine        | (3-Bromo-5-fluorophenyl)methanaminium chloride |
| Synonyms          | 3-Bromo-5-fluorobenzylamine[1]             | 3-Bromo-5-fluorobenzylamine hydrochloride[1]   |
| CAS Number        | 1094555-68-6[2]                            | 1189924-80-8[3]                                |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> BrFN[2]      | C <sub>7</sub> H <sub>8</sub> BrClFN[1]        |
| Molecular Weight  | 204.04 g/mol [2]                           | 240.50 g/mol [1]                               |
| Canonical SMILES  | C1=C(C=C(C=C1F)Br)CN                       | C1=C(C=C(C=C1F)Br)CN.Cl                        |

**Table 2: Physical and Chemical Properties**

| Property                | Value              | Source / Notes                                                                                                                                    |
|-------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance              | Data not available | Typically a liquid or low-melting solid for similar benzylamines.                                                                                 |
| Melting Point           | Data not available | -                                                                                                                                                 |
| Boiling Point           | Data not available | -                                                                                                                                                 |
| Solubility              | Data not available | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. The hydrochloride salt is likely soluble in water. |
| Purity (for HCl salt)   | ≥ 98% (HPLC)       | As specified by commercial suppliers.[1]                                                                                                          |
| Moisture (for HCl salt) | ≤ 0.5%             | As specified by commercial suppliers.[1]                                                                                                          |

Note: Experimental physical properties such as melting and boiling points for the free base are not readily available in public literature. Researchers should determine these properties empirically if required.

## Synthesis and Experimental Protocols

**(3-Bromo-5-fluorophenyl)methanamine** is not typically synthesized in a single step but can be prepared from commercially available precursors. A common and effective strategy involves a two-step process starting from 3-bromo-5-fluorobenzyl bromide, proceeding through a nitrile intermediate, which is then reduced to the target primary amine.

### Logical Workflow for Synthesis

A plausible two-step synthesis pathway for **(3-Bromo-5-fluorophenyl)methanamine**.

### Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of **(3-Bromo-5-fluorophenyl)methanamine**.

#### Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[4]

This procedure is adapted from a documented synthesis of the nitrile intermediate.[4]

- Materials:
  - 3-Bromo-5-fluorobenzyl bromide (1.0 eq)
  - Sodium cyanide (NaCN) (1.5 eq)
  - Dimethylformamide (DMF)
  - Water
  - Ethyl acetate
  - 2.5% w/v Sodium bicarbonate solution
  - Saturated sodium chloride (brine) solution

- Anhydrous sodium sulfate
- Procedure:
  - In a sealed reaction vessel, prepare a suspension of sodium cyanide (1.5 eq) in a minimal amount of water.
  - Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) dissolved in dimethylformamide (approx. 2 mL per gram of bromide).
  - Heat the reaction mixture to 75°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
  - Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.
  - Combine the organic extracts and wash sequentially with water (2x) and saturated brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product.
  - Purify the crude product via silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexane) to obtain pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[4]

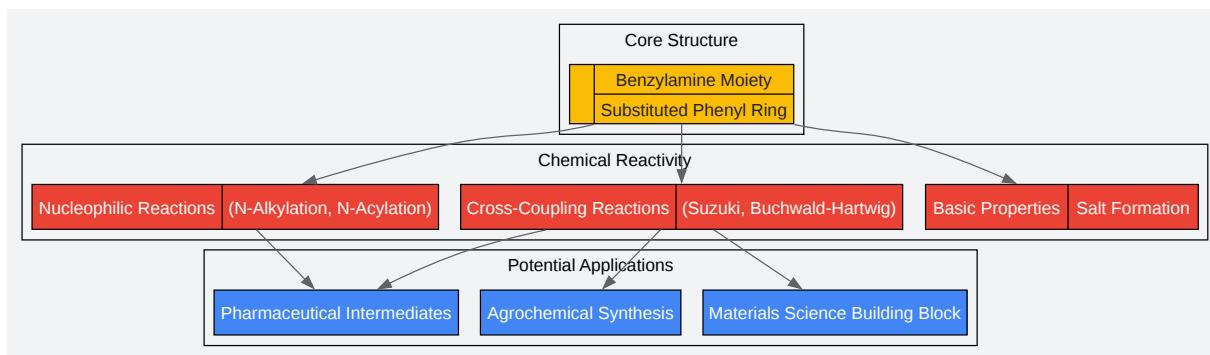
#### Step 2: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile to **(3-Bromo-5-fluorophenyl)methanamine**

This step employs a standard nitrile reduction. Lithium aluminum hydride ( $\text{LiAlH}_4$ ) is a powerful and effective reagent for this transformation.

- Materials:
  - 2-(3-Bromo-5-fluorophenyl)acetonitrile (1.0 eq)
  - Lithium aluminum hydride ( $\text{LiAlH}_4$ ) (approx. 1.5-2.0 eq)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Water
- 15% Aqueous sodium hydroxide
- Anhydrous sodium sulfate
- Procedure:
  - Caution: Conduct this reaction under an inert atmosphere (e.g., nitrogen or argon) as LiAlH<sub>4</sub> reacts violently with water.
  - In a dry three-necked flask equipped with a dropping funnel and a condenser, suspend LiAlH<sub>4</sub> (1.5-2.0 eq) in anhydrous diethyl ether.
  - Cool the suspension to 0°C in an ice bath.
  - Dissolve the nitrile from Step 1 (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH<sub>4</sub> suspension at a rate that maintains a gentle reflux.
  - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC).
  - Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH<sub>4</sub> by the sequential, dropwise addition of: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the number of grams of LiAlH<sub>4</sub> used (Fieser workup).
  - Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
  - Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield **(3-Bromo-5-fluorophenyl)methanamine**. Further purification can be achieved by vacuum distillation if necessary.

## Reactivity, Applications, and Structure-Utility Relationship


The chemical utility of **(3-Bromo-5-fluorophenyl)methanamine** is derived from the distinct reactivity of its functional groups.

- **Benzylamine Moiety:** The primary amine group (-NH<sub>2</sub>) is nucleophilic and basic. It readily undergoes reactions such as N-alkylation, N-acylation, reductive amination, and diazotization, making it a versatile handle for constructing larger molecules.
- **Aromatic Ring:** The phenyl ring is substituted with two electron-withdrawing halogens, which deactivates it towards electrophilic aromatic substitution. However, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.

These properties make the compound a valuable intermediate in the synthesis of:

- **Pharmaceuticals:** It is a key fragment in the design of compounds with potential therapeutic activities. While the molecule itself may not be the active agent, it is incorporated into larger structures being investigated for anti-inflammatory and anticancer properties.<sup>[5]</sup>
- **Agrochemicals:** Halogenated benzylamines are common substructures in modern pesticides and herbicides.
- **Advanced Materials:** It can be used in the development of specialized polymers and coatings.<sup>[5]</sup>

## Structure-Utility Relationship Diagram



[Click to download full resolution via product page](#)

Relationship between the structure, reactivity, and applications of the title compound.

## Safety and Handling

**(3-Bromo-5-fluorophenyl)methanamine** and its salts are irritants and require careful handling in a laboratory setting. The following information is derived from safety data for the hydrochloride salt.

**Table 3: GHS Hazard Information**

| Hazard Code | Description                      |
|-------------|----------------------------------|
| H315        | Causes skin irritation           |
| H319        | Causes serious eye irritation    |
| H335        | May cause respiratory irritation |

Source: GHS classification for the hydrochloride salt.

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.
  - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**(3-Bromo-5-fluorophenyl)methanamine** is a synthetically valuable intermediate whose utility is defined by the versatile reactivity of its benzylamine and bromo-fluorophenyl moieties. Its role as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries is significant. Proper understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. capotchem.com [capotchem.com]
- 2. 3-氟-5-溴苄胺 | 1094555-68-6 [m.chemicalbook.com]
- 3. 1189924-80-8|(3-Bromo-5-fluorophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin | 1466208-21-8 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286576#3-bromo-5-fluorophenyl-methanamine-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)